

A Guide to the Spectroscopic Characterization of 2-(Dimethylamino)benzoic Acid

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Compound of Interest

Compound Name: 2-(Dimethylamino)benzoic acid

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Introduction: Beyond the Structure

In the realm of drug development and materials science, understanding a molecule is not merely about knowing its static, two-dimensional structure. It is about elucidating its electronic environment, its vibrational modes, and its behavior under energetic conditions. **2-(Dimethylamino)benzoic acid** (also known as N,N-Dimethylantranilic acid), a key building block in the synthesis of pharmaceuticals and other high-value chemicals, is a prime example. Its chemical properties are a direct function of the interplay between the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group on the aromatic ring.

This guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this molecule. We will move beyond a simple recitation of data, focusing instead on the causality behind the observed signals and the rationale for the experimental techniques chosen. This document is intended for researchers and scientists who require a practical, foundational understanding of how to confirm the identity and purity of **2-(Dimethylamino)benzoic acid** in a laboratory setting.

The fundamental structure we will be analyzing is as follows:

Caption: Molecular Structure of **2-(Dimethylamino)benzoic acid**.

Mass Spectrometry (MS): Deconstructing the Molecule

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers profound insights into its structure through fragmentation analysis. For a robust, volatile compound like **2-(Dimethylamino)benzoic acid**, Electron Ionization (EI) is an excellent choice. EI is a "hard" ionization technique that imparts significant energy into the molecule, inducing reproducible fragmentation that serves as a molecular fingerprint.

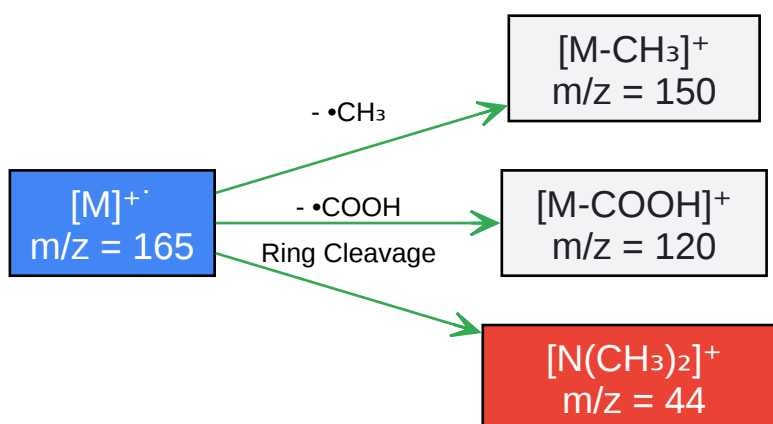
Interpreting the EI Mass Spectrum

The mass spectrum of **2-(Dimethylamino)benzoic acid** provides clear evidence of its molecular identity and substructures.^[1] The molecular ion peak (M^+) is observed at m/z 165, consistent with the molecular weight of the compound ($C_9H_{11}NO_2$).^[2] The most prominent fragments arise from predictable cleavages of the functional groups.

m/z (Relative Intensity)	Ion Identity	Mechanistic Origin
165 (M^+)	$[C_9H_{11}NO_2]^+$	Molecular Ion
150	$[M - CH_3]^+$	Loss of a methyl radical from the dimethylamino group.
132	$[M - H_2O - CH_3]^+$ or $[M - COOH]^+$	Loss of a carboxyl radical is a common fragmentation for benzoic acids.
44	$[N(CH_3)_2]^+$	Cleavage of the C-N bond, forming the stable dimethylamino cation.

Data sourced from NIST
Chemistry WebBook and
PubChem.^{[1][3]}

The fragmentation pathway is a logical cascade initiated by the high energy of electron impact. The primary cleavages occur at the weakest bonds and result in the most stable charged fragments.



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Caption: Key Fragmentation Pathways in EI-MS.

Protocol: Acquiring an EI Mass Spectrum

- Rationale: This protocol ensures a clean, representative spectrum by using a direct insertion probe, which is suitable for solid samples, and standard EI conditions that are reproducible across most mass spectrometers.
- Sample Preparation: Load approximately 0.1 mg of solid **2-(Dimethylamino)benzoic acid** into a clean glass capillary tube.
- Instrument Setup:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: Set to 70 eV. This is a standardized energy that maximizes ionization and produces consistent, library-searchable fragmentation patterns.
 - Source Temperature: Set to 230 °C to ensure sample volatilization without thermal degradation.
 - Analyzer: Quadrupole or Time-of-Flight (TOF).
- Data Acquisition:
 - Insert the direct insertion probe into the vacuum inlet.

- Gradually heat the probe (e.g., from 50 °C to 250 °C at 20 °C/min) to slowly volatilize the sample into the ion source.
- Acquire spectra continuously across a mass range of m/z 40-400.
- Data Analysis: Average the spectra across the apex of the total ion chromatogram (TIC) peak. Subtract the background spectrum acquired just before the sample peak elutes to obtain the final, clean mass spectrum.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For a solid powder like **2-(Dimethylamino)benzoic acid**, Attenuated Total Reflectance (ATR) is the modern method of choice. It requires minimal sample preparation and provides high-quality data by passing an IR beam through a crystal (like diamond or germanium) in direct contact with the sample.

Interpreting the IR Spectrum

The IR spectrum of **2-(Dimethylamino)benzoic acid** displays characteristic absorption bands that confirm the presence of its key functional groups.^[3]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
~3000-2500 (broad)	O-H Stretch	Carboxylic Acid
~2950	C-H Stretch	Methyl groups of N(CH ₃) ₂
~1680-1660	C=O Stretch	Carbonyl of the carboxylic acid
~1600, ~1450	C=C Stretch	Aromatic Ring
~1250	C-N Stretch	Aryl-amine
Data interpreted from spectra available in the NIST Chemistry WebBook and PubChem. [2] [3]		

- Expertise in Action: The most diagnostic feature is the extremely broad O-H stretch from 3000 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer formation common in solid-state carboxylic acids. The position of the C=O stretch (~1670 cm⁻¹) is also informative; it is slightly lower than a simple alkyl carboxylic acid due to conjugation with the aromatic ring.

Protocol: Acquiring an ATR-IR Spectrum

- Rationale: This protocol is designed for simplicity and reproducibility. Using ATR eliminates the need for preparing KBr pellets, a time-consuming and moisture-sensitive process.
- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
- Sample Application: Place a small amount (a few milligrams) of **2-(Dimethylamino)benzoic acid** powder onto the center of the ATR crystal.
- Data Acquisition:

- Lower the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal. Insufficient pressure is a common source of poor-quality spectra.
- Acquire the spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans significantly improves the signal-to-noise ratio.
- Cleaning: After analysis, clean the crystal surface thoroughly with a solvent-moistened swab (e.g., isopropanol) to prevent sample carryover.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Nuclei

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationship of ¹H (proton) and ¹³C nuclei. While comprehensive, fully assigned experimental NMR spectra for **2-(Dimethylamino)benzoic acid** are not readily available in public databases, we can construct a highly accurate, predictive analysis based on established substituent effects and data from close structural analogs.^{[4][5]}

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the N-methyl protons, the aromatic protons, and the acidic proton of the carboxyl group. The chemical shifts are governed by the electronic effects of the substituents.

Predicted δ (ppm)	Multiplicity	# of Protons	Assignment	Rationale
~10-12	Singlet (broad)	1H	COOH	The acidic proton is typically broad and downfield; its exact position is highly dependent on solvent and concentration.
~7.8-8.0	Doublet of doublets	1H	Ar-H (C6-H)	This proton is ortho to the electron-withdrawing COOH group, shifting it significantly downfield.
~7.4-7.6	Doublet of triplets	1H	Ar-H (C4-H)	Experiences complex splitting from neighboring protons.
~7.0-7.2	Doublet of triplets	1H	Ar-H (C5-H)	Shielded relative to C4-H due to its position relative to the substituents.
~6.9-7.1	Doublet of doublets	1H	Ar-H (C3-H)	This proton is ortho to the strongly electron-donating $N(CH_3)_2$ group, shifting it significantly upfield.

~2.7-2.9	Singlet	6H	N(CH ₃) ₂	The six protons of the two methyl groups are equivalent, resulting in a single, sharp peak.
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Predictions are based on standard substituent effects and data from analogous compounds.^{[4][6]}

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 7 distinct signals: 5 for the aromatic carbons (C1-C6, with C3/C5 and C4/C6 being non-equivalent due to ortho substitution) and one each for the carboxyl and methyl carbons.

Predicted δ (ppm)	Carbon Assignment	Rationale
~170-172	C=O	Typical chemical shift for a carboxylic acid carbon.[7]
~152	C2	Quaternary carbon attached to the electron-donating nitrogen, shifted downfield.
~132	C4, C6	Aromatic CH carbons, influenced by both substituents.
~120	C1	Quaternary carbon attached to the carboxyl group.
~115	C5	Aromatic CH carbon.
~112	C3	Aromatic CH carbon ortho to the N(CH ₃) ₂ group, significantly shielded (upfield).
~43	N(CH ₃) ₂	The two methyl carbons are equivalent.
Predictions are based on additive models for substituent chemical shifts on a benzene ring.[4]		

Protocol: Acquiring ¹H and ¹³C NMR Spectra

- **Rationale:** This protocol uses DMSO-d₆ as the solvent, which is an excellent choice for carboxylic acids as it can solubilize the compound well and its residual solvent peaks do not typically overlap with key analyte signals.[8] Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.
- **Sample Preparation:**
 - Accurately weigh 10-20 mg of **2-(Dimethylamino)benzoic acid** into a clean, dry vial.

- Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS.
- Vortex or sonicate the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (for a 400 MHz Spectrometer):
 - Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
 - Lock the spectrometer on the deuterium signal of the DMSO-d₆.
 - Shim the magnetic field to achieve high homogeneity. A good shim results in sharp, symmetrical peaks.
- ¹H Acquisition:
 - Experiment: Standard single-pulse proton experiment.
 - Spectral Width: Set to cover a range of -2 to 14 ppm.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 2 seconds. A sufficient delay is needed for quantitative integration.
 - Number of Scans: 8-16 scans.
- ¹³C Acquisition:
 - Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
 - Spectral Width: Set to cover a range of 0 to 200 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.

- Number of Scans: 1024-4096 scans. More scans are required for ^{13}C due to its low natural abundance.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the central peak of the DMSO- d_6 septet to 39.52 ppm.[8]
 - Integrate the peaks in the ^1H spectrum.

Conclusion

The comprehensive spectroscopic analysis of **2-(Dimethylamino)benzoic acid** is a self-validating system. The molecular weight from mass spectrometry confirms the elemental formula. The vibrational frequencies in the IR spectrum confirm the presence of the carboxylic acid, dimethylamino, and aromatic ring functionalities. Finally, NMR spectroscopy, even when using predictive models grounded in established principles, provides the ultimate confirmation of the specific substitution pattern and the electronic environment of every atom in the molecule. By understanding the principles behind each technique and the rationale for specific experimental protocols, a researcher can confidently verify the identity and purity of this important chemical compound.

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